2',4',6'-Triacetoxyacetophenone
Description
2',4',6'-Triacetoxyacetophenone is a polyacetylated derivative of hydroxyacetophenone, characterized by three acetyl groups at the 2', 4', and 6' positions of the aromatic ring. This compound is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of flavones and other polyphenolic derivatives. Its acetyl groups serve as protective moieties, enhancing stability during reactions .
Properties
CAS No. |
144152-27-2 |
|---|---|
Molecular Formula |
C14H14O7 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(4-acetyl-3,5-diacetyloxyphenyl) acetate |
InChI |
InChI=1S/C14H14O7/c1-7(15)14-12(20-9(3)17)5-11(19-8(2)16)6-13(14)21-10(4)18/h5-6H,1-4H3 |
InChI Key |
LXZWMUZVRYYJJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,4’,6’-Triacetoxyacetophenone typically involves the acetylation of 2’,4’,6’-trihydroxyacetophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-70°C for several hours to ensure complete acetylation.
Industrial Production Methods: In an industrial setting, the production of 2’,4’,6’-Triacetoxyacetophenone follows a similar acetylation process but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification of the final product is achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2’,4’,6’-Triacetoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to 2’,4’,6’-trihydroxyacetophenone.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 2’,4’,6’-trihydroxyacetophenone.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Scientific Research Applications
2’,4’,6’-Triacetoxyacetophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of 2’,4’,6’-Triacetoxyacetophenone involves its interaction with specific molecular targets and pathways. The acetoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo hydrolysis to release acetic acid and 2’,4’,6’-trihydroxyacetophenone, which can then interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Hydroxyacetophenones
Table 1: Structural and Physical Comparisons
Key Observations :
- Substituent Effects :
- Acetyl vs. Hydroxyl : Acetyl groups (OAc) increase molecular weight and lipophilicity compared to hydroxyl (OH) or methoxy (OMe) groups. This enhances stability but reduces hydrogen-bonding capacity .
- Chlorine Substitution : Chloro derivatives (e.g., 50317-52-7) exhibit higher molecular weights and distinct reactivity, such as electrophilic aromatic substitution .
- Biological Activity: Antifungal Properties: 2',6'-Dihydroxy-4'-methoxyacetophenone shows notable antifungal activity, likely due to its hydroxyl and methoxy groups, which facilitate interactions with microbial targets . Dimerization: The triacetoxy derivative forms dimers (m.p. 157.5–159°C), a feature absent in hydroxylated analogues, highlighting its unique reactivity .
Halogenated Analogues
Table 2: Halogenated Derivatives
Key Observations :
- Electrophilicity : Chlorine atoms enhance electrophilic character, making halogenated derivatives more reactive in Friedel-Crafts alkylation compared to acetylated compounds .
- Applications : Halogenated variants are preferred in pharmaceuticals and agrochemicals due to their stability and bioactivity, whereas triacetoxy derivatives are niche intermediates .
Methoxy and Allyloxy Derivatives
Table 3: Ether-Functionalized Analogues
Key Observations :
- Protective Groups: Methoxy (OMe) and benzyloxy (OBn) groups are used to block reactive hydroxyl sites, similar to acetyl groups in triacetoxyacetophenone .
- Synthetic Utility: These derivatives are pivotal in multi-step syntheses of flavonoids and chromones, leveraging their stability under acidic/basic conditions .
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